DEHP (Standard)

Description

Properties

IUPAC Name |

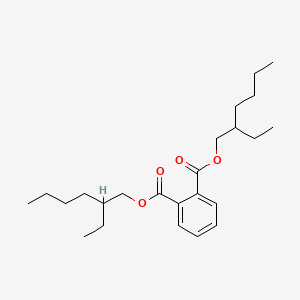

bis(2-ethylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020607 | |

| Record name | Di(2-ethylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup) | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid | |

CAS No. |

117-81-7, 82208-43-3, 15495-94-0, 8033-53-2 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon-14-labeled 1,2-bis(2-ethylhexyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82208-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, bis-(1-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015495940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C -DEHP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082208433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(2-ethylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42K0PH13C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic acid, bis(2-ethylhexyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TI55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

In-Depth Technical Guide to Di(2-ethylhexyl) phthalate (DEHP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer, detailing its fundamental properties, toxicological profile, and the molecular pathways it influences. The information is intended to support research and development activities by providing key data and experimental insights.

Core Properties of DEHP

DEHP, or Bis(2-ethylhexyl) phthalate, is a manufactured chemical primarily used to impart flexibility to polyvinyl chloride (PVC) products.[1] It is a colorless, oily liquid with a slight odor.[2]

| Property | Value | Reference |

| CAS Number | 117-81-7 | [3][4][5][6][7] |

| Molecular Formula | C24H38O4 | [3][4][5] |

| Molecular Weight | 390.56 g/mol | [3][4][5] |

| Appearance | Colorless viscous liquid | [1][2] |

| Solubility in Water | Insoluble to slightly soluble | [1][2][8] |

| Melting Point | -50 °C to -47 °C | [4][9] |

| Boiling Point | 384 °C to 386 °C | [2][4][5] |

| Density | ~0.985 g/mL at 20 °C | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | 7.5 to 7.6 | [2][10] |

Toxicological Profile and Signaling Pathways

DEHP is recognized as an endocrine disruptor and has been shown to exert a range of toxic effects on various organ systems.[3][11][12] Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is often implicated in its biological activity.[8][10] Key toxicological findings and the signaling pathways involved are summarized below.

Hepatic Effects

DEHP exposure has been linked to liver damage, including hepatomegaly, steatosis, and the promotion of hepatocellular carcinomas in rodent models.[6][13][14] Several signaling pathways are implicated in these effects:

-

PPAR Activation: DEHP and its metabolites can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8][9][10] Activation of PPARα is a key mechanism in DEHP-induced rodent hepatocarcinogenesis.[8][10]

-

LXR/SREBP-1c Pathway: DEHP can induce lipid metabolism disorders by activating the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway.[13]

-

PI3K/AKT Pathway: Studies have shown that DEHP can inhibit the PI3K/AKT signaling axis, which promotes hepatocyte apoptosis.[2]

-

JNK/p38/p53 Pathway: DEHP exposure can activate the JNK/p38 MAPK/p53 signaling pathway, leading to an increase in reactive oxygen species (ROS) and subsequent hepatotoxicity.[15]

-

Ferroptosis: Recent evidence suggests that DEHP can induce liver injury by promoting ferroptosis through the downregulation of Glutathione Peroxidase 4 (GPX4).[16]

References

- 1. Di-(2-ethylhexyl)-phthalate induces apoptosis via the PPARγ/PTEN/AKT pathway in differentiated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of DEHP in the Liver: Modes of Action and Species-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo studies on the mechanism of di(2-ethylhexyl)phthalate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. clinmedjournals.org [clinmedjournals.org]

- 12. clinmedjournals.org [clinmedjournals.org]

- 13. Di-2-ethylhexyl phthalate (DEHP) induced lipid metabolism disorder in liver via activating the LXR/SREBP-1c/PPARα/γ and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Increase of ROS Caused by the Interference of DEHP with JNK/p38/p53 Pathway as the Reason for Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Di-(2-ethylhexyl) phthalate exposure induces liver injury by promoting ferroptosis via downregulation of GPX4 in pregnant mice [frontiersin.org]

The Analytical Standard of DEHP: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of the Di(2-ethylhexyl) phthalate (B1215562) (DEHP) analytical standard. DEHP is a widely utilized plasticizer that has garnered significant attention due to its endocrine-disrupting properties.[1] This document is intended to serve as a critical resource, offering detailed data, experimental protocols, and insights into its biological interactions to support research, development, and quality control activities.

Chemical and Physical Properties

DEHP is a colorless, viscous liquid with a slight odor.[1][2] It is characterized by its low water solubility and high lipophilicity, properties that contribute to its persistence in the environment and bioaccumulation in organisms.[1][3]

Table 1: Physicochemical Properties of DEHP Analytical Standard

| Property | Value | Reference |

| IUPAC Name | bis(2-ethylhexyl) benzene-1,2-dicarboxylate | [1][2] |

| Synonyms | Di-sec-octyl phthalate, Dioctyl phthalate, DEHP | [1] |

| CAS Number | 117-81-7 | [1] |

| Molecular Formula | C₂₄H₃₈O₄ | [1] |

| Molecular Weight | 390.56 g/mol | |

| Melting Point | -50 °C (-58 °F; 223 K) | [1] |

| Boiling Point | 386 °C (727 °F; 659 K) | [4] |

| Density | 0.985 g/mL at 20 °C | [5] |

| Solubility in Water | 0.003 mg/L at 25 °C | [6] |

| Vapor Pressure | 1.42 x 10⁻⁷ mmHg at 25 °C | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.5 | [6] |

Spectral Data

The structural elucidation and quantification of DEHP rely on various spectroscopic techniques. The characteristic spectral data are summarized below.

Table 2: Spectral Data of DEHP Analytical Standard

| Technique | Key Peaks/Signals | Reference |

| FT-IR (cm⁻¹) | 2958, 2929, 2860 (C-H stretching), 1729 (C=O stretching), 1462, 1380, 1266, 1070, 1039, 741, 651 | [2] |

| ¹H NMR (δ, ppm) | 7.72-7.69 (m, 2H), 7.53-7.50 (m, 2H), 4.24-4.21 (m, 4H), 1.45-1.32 (m, 16H), 0.92 (t, 12H) | [2] |

| ¹³C NMR (δ, ppm) | 167.3, 132.1, 130.5, 68.2, 38.8, 30.4, 29.0, 23.8, 23.0, 14.1, 11.0 | [2][6] |

| UV-Vis (λₘₐₓ, nm) | 225, 272 | [7][8] |

| Mass Spectrometry (EI-MS, m/z) | Characteristic fragment ions at 149 (base peak), 167, 279 | [9][10][11] |

Experimental Protocols

Accurate and reliable quantification of DEHP is crucial for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method for DEHP in Drinking Water

This protocol provides a general framework for the analysis of DEHP in drinking water using HPLC with UV detection.

Materials and Reagents:

-

DEHP analytical standard

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system equipped with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Sample Preparation (Solid Phase Extraction):

-

Condition the C18 SPE cartridge with methanol (B129727) followed by HPLC-grade water.

-

Pass a known volume of the water sample through the conditioned cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the retained DEHP with a small volume of acetonitrile.

-

Filter the eluate through a 0.45 µm syringe filter before injection.[12]

HPLC Conditions:

Calibration: Prepare a series of DEHP standard solutions in acetonitrile of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The linearity of the calibration curve should be verified (R² ≥ 0.999).[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for DEHP in Biological Samples

This protocol outlines a general procedure for the determination of DEHP in biological matrices such as plasma or tissues.

Materials and Reagents:

-

DEHP analytical standard

-

Hexane (B92381) (for phthalate analysis)

-

Internal standard (e.g., Phenanthrene-d10)

-

Anhydrous sodium sulfate

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for phthalate analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

Sample Preparation (Liquid-Liquid Extraction):

-

Homogenize the tissue sample or take a known volume of the plasma sample.

-

Add a known amount of the internal standard.

-

Extract DEHP with hexane by vigorous mixing.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of hexane for GC-MS analysis.[13]

GC-MS Conditions:

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[13][14]

-

Injector Temperature: 280-300 °C.[13]

-

Oven Temperature Program: Initial temperature of 150 °C held for 3 minutes, then ramped to 300 °C at 10 °C/min and held for 12 minutes.[13]

-

Transfer Line Temperature: 250 °C.[13]

-

Ion Source Temperature: 230 °C.[13]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

-

MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of DEHP (m/z 149, 167, 279).[9][10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of DEHP in Drinking Water by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 4. accustandard.com [accustandard.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. researchgate.net [researchgate.net]

- 7. [HPLC method to determine DEHP released into blood from a disposable extracorporeal circulation tube] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

synthesis and commercial production of DEHP plasticizer

An In-depth Technical Guide to the Synthesis and Commercial Production of DEHP Plasticizer

Introduction

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is an organic compound with the formula C₆H₄(CO₂C₈H₁₇)₂.[1] It is the most common member of the phthalate class of esters, which are primarily used as plasticizers to increase the flexibility and durability of otherwise rigid polymers, most notably polyvinyl chloride (PVC).[1][2] DEHP is a colorless, viscous liquid that is soluble in oil but not in water.[1] Due to its cost-effectiveness and suitable properties, DEHP is widely used in a vast array of applications, including building materials, flooring, cables, medical devices like intravenous bags and tubing, and consumer goods.[1][2][3] Plastics may contain from 1% to 40% DEHP by weight.[1][4] This guide provides a detailed technical overview of the chemical synthesis and commercial production processes for DEHP, aimed at researchers, scientists, and professionals in drug development who may encounter this compound in various materials and applications.

Chemical Synthesis of DEHP

The industrial synthesis of DEHP is achieved through the Fischer esterification of phthalic anhydride (B1165640) with 2-ethylhexanol.[5][6] This reaction can be catalyzed by various acids or metal-based catalysts.

Reaction Principle and Stoichiometry

The overall reaction involves one mole of phthalic anhydride reacting with two moles of 2-ethylhexanol to produce one mole of DEHP and two moles of water.

C₆H₄(CO)₂O + 2 C₈H₁₇OH → C₆H₄(CO₂C₈H₁₇)₂ + H₂O

The synthesis is a two-step process:

-

Monoester Formation : A rapid, often uncatalyzed reaction where phthalic anhydride reacts with the first mole of 2-ethylhexanol to form mono-2-ethylhexyl phthalate (MEHP).[5][6][7]

-

Diester Formation : A slower, reversible reaction where MEHP reacts with a second mole of 2-ethylhexanol to form the diester, DEHP. This step requires a catalyst and the continuous removal of water to drive the equilibrium towards the product side.[6][7]

Caption: Two-step esterification process for DEHP synthesis.

Catalysis

The choice of catalyst is critical for the efficiency of the second esterification step.

-

Brønsted Acids : Conventional catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[1][4][6] These are highly active but can lead to side reactions, by-product formation, and product coloration, especially at elevated temperatures.[6] Methane sulphonic acid (MSA) is also used and is considered advantageous due to its non-oxidizing nature.[5][8]

-

Metal Catalysts : Titanate esters, such as tetrabutyl titanate, are used as non-acidic catalysts.[9][10][11] They result in fewer by-products but require higher reaction temperatures (over 200°C) due to their lower activity compared to Brønsted acids.[6]

-

Solid Acid Catalysts : To address the issues of corrosion and catalyst separation associated with liquid acids, various solid acid catalysts have been investigated. These include zeolites and metal(IV) tungstates (e.g., SnW, TiW, ZrW), which are less toxic, easily separable, and reusable.[7]

Reaction Kinetics

The kinetics of DEHP synthesis have been studied extensively. The first step, the formation of MEHP, is very fast.[7] The second step is the rate-limiting one. Studies have shown that with catalysts like sulfuric acid or p-TSA, the reaction appears to be first order with respect to the monoester (MEHP) and independent of the concentration of 2-ethylhexanol.[11][12] However, other research using MSA and p-TSA found the reaction to follow overall second-order kinetics, being first order with respect to both MEHP and 2-ethylhexanol.[8]

Experimental Protocols for Laboratory-Scale Synthesis

Protocol 1: General Acid-Catalyzed Synthesis

This protocol describes a typical laboratory procedure for synthesizing DEHP using a Brønsted acid catalyst.

Materials:

-

Phthalic anhydride (PAN)

-

2-ethylhexanol (2-EH), excess (e.g., 20% molar excess)

-

Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)

-

Sodium carbonate or sodium hydroxide (B78521) solution (for neutralization)

-

Deionized water

-

Activated carbon

-

Anhydrous sodium sulfate (B86663)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Mechanical stirrer

-

Dean-Stark apparatus with a condenser

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup : Charge the reaction flask with phthalic anhydride and a molar excess of 2-ethylhexanol.[13] The excess alcohol serves both to drive the reaction equilibrium and to act as an azeotropic agent for water removal.[13]

-

Esterification : Begin stirring and heat the mixture. The reaction temperature is typically controlled in stages, ranging from 150°C to 235°C.[9][10][13] Add the acid catalyst (e.g., concentrated H₂SO₄) to the mixture.[13]

-

Water Removal : Collect the water generated during the reaction in the Dean-Stark trap. The 2-ethylhexanol will co-distill with the water and should be returned to the reaction flask.[6]

-

Monitoring : Monitor the reaction progress by titrating samples of the reaction mixture with an alcoholic potassium hydroxide (KOH) solution to determine the acid value. The reaction is considered complete when the acid value drops to a predetermined low level.[6] The reaction time can range from 16 to 20 hours.[13]

-

Neutralization : After cooling, neutralize the unreacted phthalic anhydride and the acid catalyst by washing the mixture with an alkaline solution (e.g., sodium carbonate).[13]

-

Washing : Wash the organic layer several times with clear water to remove residual salts and base.[13]

-

Dealcoholization : Remove the excess 2-ethylhexanol from the crude ester layer by heating under reduced pressure (vacuum distillation).[13]

-

Decolorization & Filtration : Add activated carbon to the product to decolorize it.[13] Filter the final product through a bed of anhydrous sodium sulfate to remove the carbon and any remaining traces of water, yielding the finished DEHP.[13]

Protocol 2: Asymmetric Synthesis of (R,R)-DEHP

This protocol is for synthesizing a specific stereoisomer of DEHP for toxicological or specialized research.[14]

Materials:

-

(R)-2-ethyl-1-hexanol

-

Phthalic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

Procedure:

-

Monoester Formation : Reflux (R)-2-ethyl-1-hexanol with phthalic anhydride and pyridine at 120°C for 3 hours to yield crude (R)-MEHP. Purify the product via column chromatography.[14]

-

Diester Formation : React the purified (R)-MEHP with another equivalent of (R)-2-ethyl-1-hexanol in dichloromethane at room temperature for 20 hours. Use DCC as a coupling agent and DMAP as a catalyst.[14]

-

Purification : Purify the resulting (R,R)-DEHP via column chromatography to obtain the final product.[14] The yield for this final step is reported to be around 39%.[14]

Commercial Production of DEHP

The commercial production of DEHP is typically performed in a continuous or semi-batch process that integrates the synthesis with purification steps to ensure high product quality and efficiency.[10]

Process Overview

The industrial process can be broken down into five main stages:

-

Esterification : Reaction of raw materials in a series of reactors.

-

Dealcoholization : Removal and recovery of excess alcohol.

-

Neutralization & Washing : Removal of catalyst and unreacted acids.

-

Stripping & Drying : Removal of residual water and volatile impurities.

-

Adsorption & Filtration : Final purification and decolorization.[10]

Caption: Commercial production workflow for DEHP plasticizer.

Detailed Process Description

A continuous production process illustrates the industrial scale-up of the synthesis.[10]

-

Esterification : Liquid phthalic anhydride (at 150-160°C), preheated isooctyl alcohol (2-ethylhexanol) (at 180°C), and a titanate catalyst are continuously fed into a series of stirred-tank reactors.[9][10] The reaction temperature is progressively increased across the reactors, for example, from 190°C to 235°C.[9][10] An excess of alcohol is maintained to facilitate the reaction and azeotropically remove water. The water and evaporated alcohol are separated in a tower, with the alcohol being condensed and returned to the first reactor.[10]

-

Dealcoholization : The crude ester from the last reactor is heated to above 170°C to evaporate and recover the excess alcohol, which is then recycled.[9]

-

Neutralization and Washing : The crude product is washed with an alkaline solution to neutralize the catalyst and any acidic species, followed by washing with water.[9][10]

-

Stripping and Drying : The product is heated to around 145°C under vacuum (e.g., 3-5 kPa).[9] Steam is often injected to help strip out the last traces of water and volatile compounds.[9][10]

-

Filtration : Finally, the hot, dry DEHP is passed through a filter press containing activated carbon or another adsorbent to remove impurities and color, resulting in the finished product.[9][10][13]

Quantitative Data Summary

Table 1: Typical Reaction and Process Conditions for DEHP Production

| Parameter | Value / Condition | Source(s) |

| Reactants | Phthalic Anhydride, 2-Ethylhexanol (Isooctyl Alcohol) | [1][4] |

| Molar Ratio | Excess 2-Ethylhexanol (e.g., 20% excess) | [10] |

| Catalyst | Sulfuric Acid, p-TSA, Titanate Esters | [1][10] |

| Esterification Temp. | 150°C - 235°C | [10][13] |

| Reaction Time | 16 - 20 hours (batch process) | [13] |

| Stripping/Drying Temp. | ~145°C | [9] |

| Stripping/Drying Pressure | 3 - 5 kPa (Vacuum) | [9] |

| Lab Scale Yield | 39% - 60% (Asymmetric Synthesis) | [14] |

Table 2: DEHP Production and Consumption Data

| Region / Country | Year(s) | Production / Consumption Volume (tonnes) | Source(s) |

| Worldwide (Annual Use) | ~2010s | ~3,000,000 | [1] |

| Worldwide (Consumption) | Early 1990s | ~2,100,000 | [4] |

| Western Europe (Production) | 1997 | 595,000 | [3][4] |

| Western Europe (Use) | 2004 | 221,000 | [3][4] |

| USA (Production) | 1982 | 114,000 | [4] |

| USA (Production) | 1994 | 117,500 | [4] |

| USA (Production) | 1999 | 109,000 | [4] |

| Japan (Production) | 1995 | 298,000 | [4] |

| Taiwan (Production) | 1995 | 207,000 | [4] |

Conclusion

The synthesis and commercial production of DEHP are based on the well-established chemical principle of Fischer esterification. The process involves a two-step reaction between phthalic anhydride and 2-ethylhexanol, which is scaled up for industrial production through continuous or large-batch processes that incorporate extensive purification steps. While the fundamental chemistry is straightforward, process optimization focuses on catalyst selection, reaction conditions, and efficient purification to maximize yield, minimize by-products, and ensure high product purity. The data indicates a significant global production volume, although usage in some regions has declined due to health and environmental concerns, leading to the development of alternative plasticizers.[1][2][3] This guide provides a foundational understanding of the core technical aspects of DEHP production for professionals in scientific and research fields.

References

- 1. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 2. turi.org [turi.org]

- 3. 2. How is DEHP used? [greenfacts.org]

- 4. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. mohebbaspar.com [mohebbaspar.com]

- 10. CN102295564B - Continuous production process for DOP (Dioctyl Phthalate) - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]

- 14. "Asymmetric Synthesis of DEHP" by Hannah Harris [scholar.umw.edu]

DEHP: A Ubiquitous Environmental Contaminant - A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a synthetic chemical widely used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its extensive use in consumer products, medical devices, and building materials has led to its status as a ubiquitous environmental contaminant. DEHP is not chemically bound to the polymer matrix, allowing it to leach, migrate, and volatilize into the air, water, soil, and sediment. Human exposure is widespread, primarily through the ingestion of contaminated food and dust, with additional exposure routes including inhalation, dermal contact, and medical procedures such as blood transfusions and dialysis. Growing toxicological evidence has linked DEHP and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), to a range of adverse health effects, most notably endocrine disruption, reproductive and developmental toxicity, and hepatotoxicity. This technical guide provides an in-depth overview of DEHP's environmental prevalence, toxicokinetics, molecular mechanisms of toxicity, and the analytical and experimental methodologies used in its study.

Environmental Occurrence and Human Exposure

DEHP is consistently detected across various environmental compartments globally. Its presence is a direct result of its production, use, and disposal lifecycle.

Sources of Environmental Release:

-

Industrial Emissions: Manufacturing and processing of PVC and other plastics.

-

Waste Streams: Leaching from landfills, disposal of industrial and municipal waste, and land application of sewage sludge.[1][2]

-

Consumer Products: Volatilization and leaching from a multitude of products including vinyl flooring, wall coverings, upholstery, toys, food packaging, and medical devices.[1][3][4]

Human exposure is unavoidable for the general population. The primary route of exposure is the ingestion of food contaminated through contact with plastic materials during processing and packaging.[1][2] Medical procedures involving PVC-based equipment, such as intravenous bags, tubing, and catheters, can lead to significantly higher, acute exposures.[3][4][5]

Data Presentation: DEHP Concentrations in Environmental and Human Samples

The following tables summarize representative concentrations of DEHP reported in various matrices. These values can exhibit significant variability based on geography, proximity to industrial sources, and specific exposure scenarios.

Table 1: DEHP Concentrations in Environmental Matrices

| Environmental Matrix | Concentration Range | Location/Study Notes | Reference(s) |

| Air (Indoor) | 0.3 - 300 ng/m³ | Higher concentrations in indoor vs. outdoor air. | [6] |

| Air (Urban/Polluted) | up to 0.94 µg/m³ | Measured in a test chamber with PVC wall coverings. | [5] |

| Surface Water | 0.33 - 97.8 µg/L | Varies widely with industrial and municipal discharge. | [2][7] |

| Drinking Water | Generally < 1 µg/L | Can be higher near landfills or waste sites. | [1] |

| Sewage Effluents | 1.74 - 182 µg/L | From municipal and industrial wastewater treatment plants. | [2][7] |

| Sediment | 0.21 - 8.44 mg/kg (dw) | Acts as a sink for DEHP due to strong adsorption. | [2][7] |

| Soil | < 0.05 mg/kg to higher values near disposal sites | Adsorbs strongly to soil, limiting mobility. | [2] |

| Sewage Sludge | 27.9 - 154 mg/kg (dw) | Concentrates DEHP from wastewater. | [2][7] |

Table 2: DEHP Concentrations in Human Tissues and Fluids

| Biological Matrix | Concentration Range | Exposure Context | Reference(s) |

| Urine (Metabolites) | 10 - 300 ng/mL | General population; reflects recent exposure. | [8] |

| Blood (from Blood Bags) | 4.3 - 1,230 µg/mL | Leaching from PVC storage bags. | [3][9] |

| Adipose Tissue | Detected at autopsy | Reflects long-term, cumulative exposure. | [10][11] |

| Breast Milk | Detected | Potential route of infant exposure. | [10] |

| Average Daily Intake | 3 - 30 µg/kg/day | Estimated for the general U.S. population. | [5] |

| Medical Exposure (Hemodialysis) | up to 2.2 mg/kg/day | High exposure from medical tubing. | [4] |

| Medical Exposure (Transfusions) | up to 8.5 mg/kg/day | High exposure from blood bags and tubing. | [5] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxic effects of DEHP are intrinsically linked to its metabolic fate within the body.

-

Absorption: DEHP is absorbed following oral, inhalation, and dermal exposure. Oral absorption is significant (>70% in humans), where it is rapidly hydrolyzed in the gut to its primary metabolite, MEHP, and 2-ethylhexanol.[10][11] Dermal absorption is comparatively low in humans (~2%).[10][11]

-

Distribution: Following absorption, MEHP binds to plasma proteins and is distributed to various tissues, with the liver, kidney, and adipose tissue being major sites of accumulation.[10][11] DEHP and MEHP can cross the placenta and are transferred to nursing pups via mammary milk in animal models.[10]

-

Metabolism: The initial hydrolysis of DEHP to MEHP by lipases is the critical activation step. MEHP is then subject to further oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2C9) into several secondary metabolites, such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[2][12] These oxidized metabolites can be conjugated with glucuronic acid to increase their water solubility.

-

Excretion: The metabolites of DEHP are primarily excreted in the urine and feces.[10] The excretion profile can vary between species, which is a critical consideration for extrapolating animal toxicity data to humans.[13]

Molecular Mechanisms of Toxicity and Signaling Pathways

DEHP exerts its toxicity through multiple molecular mechanisms, with endocrine disruption being the most extensively studied.

Disruption of Steroidogenesis

DEHP and MEHP are potent anti-androgens that disrupt the synthesis of steroid hormones, particularly testosterone (B1683101) in the testes and estradiol (B170435) in the ovaries. This occurs through the downregulation of key genes and proteins involved in the steroidogenic pathway.

Key Molecular Targets in Steroidogenesis:

-

Steroidogenic Acute Regulatory Protein (StAR): MEHP inhibits the expression of StAR, which is the rate-limiting step in steroidogenesis, responsible for transporting cholesterol into the mitochondria.[6][12][14]

-

Cytochrome P450 Enzymes: The expression of critical steroidogenic enzymes, including P450 side-chain cleavage (P450scc or CYP11A1) and Aromatase (CYP19A1), is suppressed by DEHP/MEHP, leading to reduced synthesis of progesterone, testosterone, and estradiol.[10][12][14]

-

Signaling Pathways: DEHP has been shown to inhibit the follicle-stimulating hormone (FSH)-induced cAMP/PKA and ERK1/2 signaling pathways in granulosa cells, which are crucial for stimulating steroid hormone production.[6][10][15]

Caption: DEHP-mediated disruption of FSH-stimulated steroidogenesis in granulosa cells.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

DEHP and MEHP are well-known agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism, primarily in the liver. In rodents, chronic activation of PPARα by DEHP leads to peroxisome proliferation, hepatomegaly, and ultimately, liver tumors.[2] This mechanism involves the upregulation of genes related to fatty acid oxidation, which can increase oxidative stress.[2][16] While humans have a lower density of PPARα receptors in the liver, making the carcinogenic response less certain, the activation of this pathway remains a key toxicological concern.[2] Some reproductive effects of DEHP have been shown to be mediated by PPARα, while others appear to be independent of this receptor.[13][16]

Caption: PPARα-mediated mechanism of DEHP-induced hepatotoxicity in rodents.

Oxidative Stress and Apoptosis

Exposure to DEHP and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress in various cell types, particularly in testicular Leydig cells and ovarian granulosa cells.[6][12] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger programmed cell death (apoptosis). The apoptotic pathway induced by DEHP often involves the mitochondria, with changes in the Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases.[12][17] This contributes significantly to the reproductive toxicity of DEHP by depleting essential steroid-producing cells.

Experimental Protocols

This section details standardized methodologies for the analysis of DEHP in environmental samples and for assessing its toxicological effects.

Analytical Method: DEHP in Water by GC-MS

This protocol describes a common method for the quantification of DEHP in water samples using gas chromatography-mass spectrometry (GC-MS) after liquid-liquid extraction.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Collect a 500 mL water sample in a pre-cleaned amber glass bottle.

-

Transfer the sample to a 1 L separatory funnel.

-

Spike the sample with an appropriate internal standard (e.g., deuterated DEHP).

-

Adjust the sample to a neutral pH if necessary.

-

Add 50 mL of dichloromethane (B109758) (DCM, pesticide grade) to the funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate for 10 minutes. Drain the lower DCM layer into a collection flask.

-

Repeat the extraction twice more with fresh 50 mL aliquots of DCM, combining all extracts.

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.[18]

2. Instrumental Analysis (GC-MS)

-

Gas Chromatograph (GC):

-

Injector: Splitless mode, 250°C.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature 80°C for 2 min, ramp at 17°C/min to 320°C, hold for 5 min.[18]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Monitored Ions for DEHP: Target ion m/z 149 (base peak), qualifier ions m/z 167, 279.[18]

-

-

Calibration: Prepare a multi-point calibration curve (e.g., 1-250 µg/L) using DEHP standards in the final solvent.

Caption: Experimental workflow for the analysis of DEHP in water by GC-MS.

Toxicological Protocol: In Vivo Reproductive Toxicity Screen in Rats

This protocol is a condensed representation based on OECD guideline principles for assessing the reproductive toxicity of a substance like DEHP.

1. Animal Model and Husbandry

-

Species: Sprague-Dawley rats (young adults).

-

Housing: Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity), with access to standard chow and water ad libitum.

-